
HFI-419
Overview
Description
HFI-419 is a benzopyran-based small-molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent metallopeptidase involved in cognitive function and metabolic regulation. With a molecular formula of $ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{5} $ and a molecular weight of 354.36 g/mol, this compound exhibits competitive inhibition of IRAP with a $ K_i $ value of 0.42–0.48 µM . It was identified via virtual screening of 1.5 million compounds and optimized for selectivity over related aminopeptidases (e.g., aminopeptidase N, ACE1) .
This compound enhances spatial working memory in rodents by modulating hippocampal dendritic spine density through GLUT4-mediated glucose uptake . It also improves glucose tolerance in obese Zucker rats by upregulating skeletal muscle antioxidant enzymes (SOD1/SOD2) and insulin signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HFI-419 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the chromene core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative to the chromene core.
Acetylation and esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Structural Features and Chemical Reactivity
HFI-419’s chemical structure includes:
-
Benzopyran core : A chromene ring system with hydroxyl substitution at position 7.
-
Sulfonamide group : Attached to a pyridine or quinoline substituent for π-stacking interactions with IRAP’s Phe544 .
-
Ester side chain : Facilitates aqueous solubility and influences pharmacokinetics .
Key Chemical Interactions with IRAP
-
Zn²+ coordination : The hydroxyl group at position 7 coordinates with Zn²+ in IRAP’s catalytic site, stabilizing the inhibitor-enzyme complex .
-
π-stacking : The aromatic system of the sulfonamide group interacts with Phe544, critical for binding affinity .
-
Hydrogen bonding : Interactions with Arg439 and other polar residues further stabilize the binding pose .
SAR and Chemical Modifications
Structure-activity relationship (SAR) studies highlight critical features:
-
Position 7 hydroxyl : Replacement eliminates Zn²+ coordination and activity .
-
Ester substitution : Aromatic esters (e.g., pyridin-3-yl) improve affinity compared to aliphatic chains .
-
Substituent tolerance : Methoxy groups at positions 3–5 on the aryl ring enhance solubility without affecting binding .
SAR Data from Experimental Studies
Metabolic Stability and Reactivity
This compound exhibits moderate aqueous solubility due to its ester and sulfonamide groups, which also influence its metabolic stability. The ester group may undergo hydrolysis under physiological conditions, but in vivo studies (e.g., rodent memory assays) confirm sufficient stability for pharmacological effects .
Stability Factors
Scientific Research Applications
2.1. Improvement of Glucose Tolerance
Research indicates that HFI-419 significantly improves glucose tolerance in insulin-resistant models. In studies involving obese Zucker rats, administration of this compound resulted in enhanced glucose utilization during intraperitoneal glucose tolerance tests (ipGTT). The treatment led to increased expression of antioxidant enzymes and normalized plasma oxytocin levels, suggesting a favorable metabolic profile .
Table 1: Effects of this compound on Metabolic Parameters in Obese Zucker Rats
Parameter | Control Group | This compound Group |
---|---|---|
Plasma Insulin (µU/mL) | 20 ± 5 | 15 ± 3 |
Glucose AUC (mmol/L·min) | 120 ± 10 | 80 ± 8 |
Oxytocin Levels (pg/mL) | 50 ± 10 | 70 ± 12 |
SOD Activity (U/mg protein) | 5 ± 1 | 8 ± 1 |
Cognitive Enhancement
This compound has demonstrated significant cognitive-enhancing effects in animal models. Studies have shown that it improves spatial working memory and recognition memory in rodents through mechanisms that may involve increased dendritic spine density and GLUT4-mediated glucose uptake .
Table 2: Cognitive Performance Metrics with this compound Treatment
Task Type | Control Group Performance | This compound Group Performance |
---|---|---|
Novel Object Recognition (%) | 40 ± 5 | 65 ± 6 |
Spontaneous Alternation (%) | 50 ± 7 | 75 ± 8 |
Clinical Implications
The therapeutic potential of this compound extends to conditions characterized by vascular dysfunction and cognitive decline. For instance, it has been shown to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels, indicating its possible application in treating coronary artery vasospasm . Moreover, its ability to enhance cognitive functions suggests potential implications for neurodegenerative diseases such as Alzheimer’s.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study: Obese Zucker Rats
In a controlled study, obese Zucker rats treated with this compound showed improved glucose tolerance and metabolic profiles compared to controls. The treatment was associated with upregulation of antioxidant defenses and improved insulin signaling pathways .
Case Study: Cognitive Function in Rodents
Another study demonstrated that rodents receiving this compound exhibited enhanced memory performance in both novel object recognition tasks and maze navigation tasks, indicating its potential for cognitive enhancement .
Mechanism of Action
HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the natural substrate for binding to the extracellular catalytic site of IRAP. This inhibition leads to increased levels of peptides that are normally degraded by IRAP, which can enhance glucose uptake and improve memory functions. The compound interacts with the active site zinc via its acetamide group, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural and Binding Mode Comparisons
Table 1: Structural and Biochemical Profiles of IRAP Inhibitors
- This compound vs. HFI-437: Both are benzopyran derivatives, but HFI-437’s quinoline moiety enhances potency ($ K_i = 20 \, \text{nM} $) by forming stronger Zn²⁺ bonds. However, HFI-437’s bulkier structure limits access to IRAP’s polar pocket, altering its binding mode compared to this compound .
- This compound vs. Peptide Inhibitors (Ang IV/LVV-H7): Unlike peptide-based inhibitors, this compound is orally bioavailable and non-hydrolyzable, enabling sustained IRAP inhibition without substrate competition .
Functional and Therapeutic Comparisons
Table 2: In Vivo Efficacy and Mechanisms
- Metabolic Context Specificity : this compound improves glucose tolerance in insulin-resistant obese Zucker rats but fails in streptozotocin-induced diabetic models, highlighting its dependence on residual insulin signaling .
Mechanistic Divergence: Allosteric vs. Competitive Inhibition
- This compound: Binds an allosteric site, stabilizing IRAP in a semi-open conformation. This substrate-selective inhibition weakly blocks oxytocin degradation but enhances cognitive effects via non-enzymatic pathways (e.g., GLUT4 trafficking) .
- Aryl Sulfonamides : Stabilize IRAP’s closed conformation, offering broader substrate inhibition but lacking this compound’s metabolic benefits .
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the optimal concentration of HFI-419 in in vitro studies?
- Methodological Answer : Conduct dose-response experiments using a gradient of this compound concentrations (e.g., 0.1–10 µM) to assess its inhibitory efficacy on IRAP activity. Measure outcomes such as mRNA expression changes (e.g., Sod2, Nos3) via qPCR and protein levels (e.g., SOD1, SOD2) via Western blot. Use viability assays (e.g., MTT) to exclude cytotoxic effects. For example, this compound at 1 µM significantly increased Sod2 expression in skeletal muscle and adipose tissue without cytotoxicity .
Q. How should researchers design experiments to validate this compound's specificity for IRAP over related enzymes?
- Methodological Answer : Perform competitive inhibition assays against enzymes with structural similarities to IRAP, such as aminopeptidase N or ACE1. Compare inhibition constants (Ki) across enzymes using fluorogenic substrates. This compound exhibits a Ki of 0.48 µM for IRAP but shows minimal inhibition (<10%) of other peptidases at 10 µM .
Q. What are standard protocols for administering this compound in rodent models to study metabolic or inflammatory pathways?
- Methodological Answer : For systemic effects, administer this compound intravenously at 1 µmol/kg, as validated in obese Zucker rats to reduce TNF-α and IL-6 secretion . For CNS studies, consider intracerebroventricular delivery due to rapid hydrolysis of this compound to its metabolite HFI-142, which has better blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound-induced gene expression data across tissues (e.g., upregulation of Fabp4 in adipose vs. skeletal muscle)?
- Methodological Answer : Apply tissue-specific transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG, GO) to contextualize gene expression patterns. For instance, Fabp4 upregulation in adipose tissue may reflect lipid metabolism modulation, while skeletal muscle changes (Agtr2, Pparc1a) could indicate oxidative stress responses. Normalize data to tissue-specific housekeeping genes and validate via immunohistochemistry .
Q. What experimental strategies are effective for distinguishing this compound's enzymatic inhibition from its effects on IRAP protein stability?
- Methodological Answer : Use time-course intracellular flow cytometry or Western blotting to monitor IRAP degradation post-HFI-419 treatment. Compare results with protease-dead IRAP mutants or alternative inhibitors (e.g., 4u55, 22b) that lack destabilizing effects. This compound reduces IRAP and VAMP3 levels by >50% within 24 hours, independent of its enzymatic inhibition .
Q. How should multi-omics data (transcriptomic, proteomic) be integrated to elucidate this compound's mechanism in metabolic regulation?
- Methodological Answer : Combine RNA-seq datasets (e.g., Nfe2l2, Foxo1 pathways) with proteomic profiles (e.g., SOD1/2, SirT1) using tools like STRING or Metascape. Validate hub nodes (e.g., redox-sensitive transcription factors) via CRISPR-interference or siRNA knockdown. Longitudinal sampling in in vivo models can disentangle acute vs. chronic effects .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are robust for analyzing this compound's dose-dependent effects on cytokine secretion?
- Methodological Answer : Use mixed-effects models to account for intra-animal variability in cytokine measurements (e.g., TNF-α, IL-6). Apply false discovery rate (FDR) correction for multi-cytokine panels. For example, this compound reduced TNF-α by 40% (p<0.01, FDR-adjusted) in peritoneal mast cells, while IL-10 remained unchanged .
Q. How can researchers address variability in this compound's pharmacokinetics between rodent strains?
- Methodological Answer : Perform comparative pharmacokinetic studies in Sprague-Dawley vs. Zucker rats, measuring plasma and tissue concentrations of this compound and HFI-142 via LC-MS/MS. Adjust dosing regimens based on bioavailability differences. Include strain-specific controls in experimental designs .
Q. Experimental Design & Validation
Q. What controls are essential when assessing this compound's off-target effects in in vivo inflammation models?
- Methodological Answer : Include (1) vehicle controls (e.g., DMSO), (2) IRAP-knockout (KO) animals to isolate IRAP-dependent effects, and (3) comparator inhibitors (e.g., 4u55). Monitor non-IRAP cytokines (e.g., IL-10) to confirm specificity. For example, this compound did not alter IL-10 in IRAP-KO mice .
Q. How can longitudinal studies be structured to evaluate this compound's long-term metabolic impacts?
- Methodological Answer : Design 12-week interventions in diet-induced obesity models, with biweekly measurements of glucose tolerance, insulin sensitivity (HOMA-IR), and tissue-specific IRAP activity. Terminate cohorts at staggered intervals to assess adaptive responses .
Q. Tables for Key Findings
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22) |
InChI Key |
GGBHINRNYAAYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.